molecular formula C22H19N3OS B11121470 2-(4-propylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(4-propylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B11121470
M. Wt: 373.5 g/mol
InChI Key: UUPORZJHYQPXQN-UHFFFAOYSA-N
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Description

2-(4-propylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves a multi-step process:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Propylphenyl Group: The 4-propylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation Reaction: Finally, the carboxylic acid group on the quinoline ring is converted to the carboxamide by reacting with thiazole-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-propylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with various metal ions.

Biology

In biological research, this compound is explored for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its bioactivity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-(4-propylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-propylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide lies in the specific combination of the propylphenyl group and the thiazole ring, which can confer distinct biological activities and chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

2-(4-propylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H19N3OS/c1-2-5-15-8-10-16(11-9-15)20-14-18(17-6-3-4-7-19(17)24-20)21(26)25-22-23-12-13-27-22/h3-4,6-14H,2,5H2,1H3,(H,23,25,26)

InChI Key

UUPORZJHYQPXQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4

Origin of Product

United States

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